molecular formula C9H7BrN2O2 B11863342 Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11863342
M. Wt: 255.07 g/mol
InChI Key: XKORIBLEIRKCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination reaction. The reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: The compound can be further cyclized to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure.

Scientific Research Applications

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Lacks the methyl ester group but shares the imidazo[1,2-a]pyridine core.

    Methyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo ring and a carboxylate group. Its unique structural features contribute to its biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity .

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of CYP1A2. This inhibition can lead to alterations in the metabolism of various drugs, which may have clinical implications in drug interactions and therapeutic outcomes .

2. Anticancer Potential

The compound has shown promise in anticancer research. Studies involving similar imidazo-pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds within this family have exhibited submicromolar inhibitory effects against human non-small cell lung cancer (HCC827) cells and other tumor types . The mechanism often involves the inhibition of critical signaling pathways such as PI3K/AKT, leading to cell cycle arrest and apoptosis .

3. Antimicrobial Activity

There is evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have been explored for their activity against multidrug-resistant tuberculosis (MDR-TB) and other bacterial infections . The minimum inhibitory concentration (MIC) values reported for related compounds indicate promising antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytochrome P450 InhibitionInhibits CYP1A2 affecting drug metabolism
Anticancer ActivitySubmicromolar inhibition against HCC827 cells
Antimicrobial ActivityPotential activity against MDR-TB

Case Studies

Case Study 1: Anticancer Efficacy
A study demonstrated that this compound derivatives showed significant antiproliferative effects on HCC827 cells. The treatment resulted in a G2/M phase block in the cell cycle and downregulation of key regulatory proteins such as cyclin B1 and CDK1, indicating a mechanism through which these compounds exert their anticancer effects .

Case Study 2: Drug Interaction Studies
Another investigation focused on the interaction of this compound with various therapeutic agents. It was found that the compound could alter the pharmacodynamics of co-administered drugs by inhibiting CYP1A2, which could lead to increased plasma concentrations of these drugs and potential toxicity .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORIBLEIRKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.